gamma-Linolenoyl Chloride

Vue d'ensemble

Description

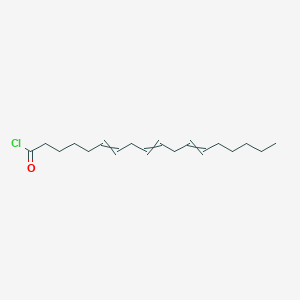

gamma-Linolenoyl Chloride, also known as γ-Linolenoyl chloride, is a fatty acid chloride with the molecular formula C18H29ClO. It is a derivative of γ-linolenic acid, which is an omega-6 fatty acid. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

gamma-Linolenoyl Chloride can be synthesized through the chlorination of γ-linolenic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .

Industrial Production Methods

In an industrial setting, the production of octadeca-6,9,12-trienoyl chloride involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of catalysts and controlled temperature conditions to enhance the reaction efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: gamma-Linolenoyl Chloride can undergo oxidation reactions to form various oxidized derivatives.

Reduction: It can be reduced to form the corresponding alcohol.

Substitution: The chloride group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized fatty acids and their derivatives.

Reduction: γ-Linolenyl alcohol.

Substitution: Various substituted fatty acid derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Overview

Gamma-Linolenoyl chloride (γ-Linolenoyl chloride) is a fatty acid chloride derived from gamma-linolenic acid (GLA), an omega-6 fatty acid. With the molecular formula C18H29ClO, this compound is notable for its unique chemical properties and applications across various scientific fields, including chemistry, biology, medicine, and industry. This article delves into the diverse applications of this compound, supported by case studies and data tables to illustrate its significance.

Chemical Properties and Mechanism of Action

This compound acts as an intermediate in the synthesis of complex organic molecules. Its reactivity is primarily attributed to the presence of the acyl chloride functional group, which can undergo various chemical transformations such as oxidation, reduction, and substitution. The compound's stability is influenced by environmental factors like temperature, necessitating specific storage conditions to maintain its efficacy in research applications.

Chemistry

- Synthesis of Organic Molecules : this compound is utilized as a reagent in organic synthesis. It serves as a precursor for creating complex lipids and other biomolecules.

Biology

- Lipid Metabolism Studies : The compound is instrumental in studying lipid metabolism and the physiological roles of fatty acids in biological systems. Research has indicated its potential to modulate lipid profiles in various organisms .

Medicine

- Anti-inflammatory Effects : Derivatives of this compound have shown promise in reducing inflammation. Studies indicate that compounds derived from GLA can mitigate symptoms associated with inflammatory disorders .

- Cytokine Modulation : Research highlights the potential of gamma-linolenoyl derivatives in treating cytokine dysregulation, which is relevant for conditions such as autoimmune diseases and neurodegenerative disorders .

Industry

- Production of Polymers and Surfactants : this compound is employed in the synthesis of specialized polymers and surfactants, contributing to advancements in materials science.

Case Study 1: Anti-inflammatory Properties

A study investigated the impact of gamma-linolenic acid on inflammatory skin disorders. The results demonstrated that dietary supplementation with oils rich in GLA significantly reduced inflammation markers in guinea pigs. This suggests that this compound derivatives could be developed into therapeutic agents for managing inflammatory conditions .

Case Study 2: Cytokine Dysregulation Treatment

In a clinical trial involving patients with multiple sclerosis (MS), treatment with GLA-containing oils led to improved cytokine profiles and reduced disease symptoms. The findings support the therapeutic potential of this compound in modulating immune responses associated with MS .

Data Tables

| Application Area | Specific Use | Findings/Impact |

|---|---|---|

| Chemistry | Organic Synthesis | Serves as a precursor for complex lipids |

| Biology | Lipid Metabolism | Modulates lipid profiles; significant effects on cell signaling |

| Medicine | Anti-inflammatory | Reduces inflammation markers; potential therapeutic agent |

| Industry | Polymer Production | Contributes to development of specialized materials |

Mécanisme D'action

The mechanism of action of octadeca-6,9,12-trienoyl chloride involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition reduces the production of pro-inflammatory mediators, leading to its anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Octadeca-9,12,15-trienoyl chloride: Another fatty acid chloride with similar properties but different double bond positions.

Octadeca-6,9,12,15-tetraenoyl chloride: Contains an additional double bond, leading to different chemical reactivity.

Uniqueness

gamma-Linolenoyl Chloride is unique due to its specific double bond configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .

Activité Biologique

Gamma-Linolenoyl Chloride , also known as γ-Linolenoyl chloride, is a fatty acid chloride derived from γ-linolenic acid (GLA), an omega-6 fatty acid. Its molecular formula is C18H29ClO, and it has garnered attention for its potential biological activities and applications in various fields, including biochemistry, pharmacology, and industrial chemistry.

This compound acts primarily through its influence on lipid metabolism and cellular signaling pathways. It modulates the activity of enzymes involved in lipid synthesis and degradation, thereby affecting cellular lipid composition and metabolism. This compound can alter membrane lipid composition, which subsequently impacts the localization and activity of signaling proteins within the cell.

Cellular Effects

Research indicates that this compound influences several cellular processes:

- Cell Signaling : It affects the composition of membrane lipids, which can alter signaling pathways critical for cell communication.

- Gene Expression : The compound may interact with transcription factors, leading to changes in gene expression related to lipid metabolism and inflammatory responses .

- Metabolic Pathways : It plays a role in the synthesis of important fatty acids such as dihomo-γ-linolenic acid (DGLA) and arachidonic acid, which are crucial for various physiological functions .

Pharmacological Applications

- Anti-inflammatory Effects : Studies have shown that derivatives of this compound exhibit anti-inflammatory properties by modulating cytokine production. For instance, supplementation with GLA has been associated with reduced levels of pro-inflammatory cytokines in various experimental models .

- Cancer Research : Gamma-Linolenic Acid (GLA) has been investigated for its potential anticancer properties. For example, isolated methyl gamma linolenate from Spirulina platensis demonstrated cytotoxic effects against human lung carcinoma A-549 cell lines .

- Neurological Benefits : In animal models, GLA supplementation has been shown to improve nerve conduction velocity and restore phospholipid fatty acid composition in diabetic neuropathy .

Study on Cytokine Regulation

In a study involving patients with multiple sclerosis (MS), treatment with GLA-rich oils led to significant reductions in pro-inflammatory cytokines (TNF-α and IL-1β) while maintaining levels of essential long-chain omega-6 fatty acids in peripheral blood mononuclear cells (PBMCs). This suggests a potential therapeutic role for this compound in managing cytokine dysregulation associated with autoimmune conditions .

Cancer Cell Line Research

An investigation into the effects of methyl gamma linolenate on A-549 lung cancer cells revealed that treatment resulted in significant apoptosis induction. The study utilized the SRB assay to quantify cell viability, demonstrating that gamma-linolenic compounds could serve as potential chemotherapeutic agents .

Table 1: Biological Activities of this compound

Propriétés

Numéro CAS |

54562-14-0 |

|---|---|

Formule moléculaire |

C18H29ClO |

Poids moléculaire |

296.9 g/mol |

Nom IUPAC |

(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl chloride |

InChI |

InChI=1S/C18H29ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,12-13H,2-5,8,11,14-17H2,1H3/b7-6-,10-9-,13-12- |

Clé InChI |

MAAVGFJWXMUHAT-QNEBEIHSSA-N |

SMILES |

CCCCCC=CCC=CCC=CCCCCC(=O)Cl |

SMILES isomérique |

CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)Cl |

SMILES canonique |

CCCCCC=CCC=CCC=CCCCCC(=O)Cl |

Pictogrammes |

Corrosive |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.